molecular formula C15H11NO2 B094306 Viridicatin CAS No. 129-24-8

Viridicatin

Cat. No. B094306
CAS RN: 129-24-8
M. Wt: 237.25 g/mol
InChI Key: QSRVMXWVVMILDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Viridicatin alkaloids have attracted great interest due to their unique core scaffold . An efficient on-DNA synthesis of viridicatin alkaloid-like scaffolds from isatins and DNA-tagged aldehydes has been described . This reaction, promoted by benzenesulfonyl hydrazide, provided the corresponding DNA-conjugated viridicatin alkaloid-like products in moderate-to-excellent conversion yields .


Molecular Structure Analysis

Viridicatin is a 3-hydroxy-4-arylquinolin-2(1H)-one fungal metabolite . The interaction between compounds and MMPs has been simulated and clarified through molecular docking studies .


Chemical Reactions Analysis

The potential application of viridicatin in DNA-encoded chemical libraries has been explored . The on-DNA synthesis of viridicatin alkaloid-like scaffolds has been described, which could facilitate drug discovery .


Physical And Chemical Properties Analysis

Viridicatin has a molecular formula of C15H11NO2 and a molecular weight of 237.3 . It is soluble in DMF and DMSO, moderately soluble in methanol or ethanol, and has poor water solubility .

Scientific Research Applications

DNA-Encoded Chemical Libraries

Viridicatin alkaloids have attracted great interest due to their unique core scaffold . They have potential applications in DNA-encoded chemical libraries that facilitate drug discovery . An efficient on-DNA synthesis of viridicatin alkaloid-like scaffolds has been described, which could be beneficial for drug discovery .

Inhibitors of Matrix Metalloproteinases (MMPs)

Viridicatin, along with another compound viridicatol, has been extracted from a shark-gill-derived fungus, Penicillium polonicum AP2T1 . These compounds have shown inhibitory effects on MMP-2 and MMP-9, key enzymes in extracellular matrix degradation that are associated with tumorigenesis, metastasis, and invasions . This suggests that viridicatin could be a potential inhibitor of MMPs .

Marine Natural Alkaloid

Viridicatin is a marine natural alkaloid . It is part of a valuable class of biologically active molecules, including several fungal metabolites . This suggests that viridicatin could have potential applications in the study and development of marine natural products .

Bioactive Compounds

Viridicatin, as a secondary metabolite derived from marine fungi, possesses diverse structures with rich biological activities . It has shown pharmaceutically relevant bioactivities such as anti-tumor, anti-bacterial, anti-viral, anti-inflammation, and other effects . This suggests that viridicatin could be a rich source of bioactive compounds with various therapeutic properties .

Anti-Cancer and Anti-Tumor Effects

The metabolic products of marine Penicillium, including viridicatin, are rich and various . They have shown diverse bioactivities including anti-cancer and anti-tumor effects . This suggests that viridicatin could have potential applications in cancer and tumor treatment .

Anti-Inflammatory Effects

As mentioned above, viridicatin has shown anti-inflammatory effects . This suggests that it could have potential applications in the treatment of inflammatory diseases .

Safety and Hazards

Safety data sheets suggest that appropriate safety measures such as wearing safety glasses and compatible chemical-resistant gloves should be taken while handling Viridicatin . It is not intended for human or veterinary use .

Future Directions

The potential application of viridicatin in DNA-encoded chemical libraries could facilitate drug discovery . The efficient on-DNA synthesis of viridicatin alkaloid-like scaffolds from isatins and DNA-tagged aldehydes is a promising approach in focused natural product-like encoded library construction .

properties

IUPAC Name

3-hydroxy-4-phenyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16-15(14)18/h1-9,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRVMXWVVMILDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156022
Record name Viridicatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129-24-8
Record name Viridicatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Viridicatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Viridicatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIRIDICATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45493KS618
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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